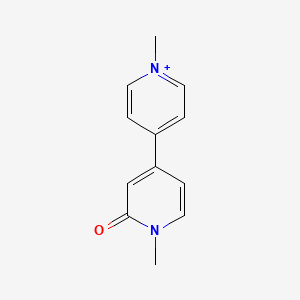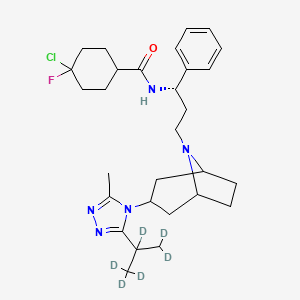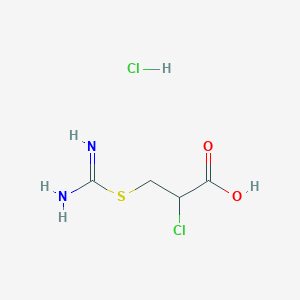
Desmethyl Tiagabine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Tiagabine Hydrochloride is a compound derived from Tiagabine, a medication primarily used to treat epilepsy. It is formed when Tiagabine undergoes metabolism in the body. This compound has shown potential in various fields, including life sciences and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Tiagabine Hydrochloride involves the N-alkylation of a dithiophene intermediate. The process typically includes the use of organic solvents and mild reaction conditions, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, with an emphasis on removing residual organic solvents to meet pharmaceutical standards. The process is designed to be cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Desmethyl Tiagabine Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting acetyltransferases, enzymes involved in various biological processes. This inhibition can enhance the effectiveness of certain medications by preventing their metabolism. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, similar to Tiagabine, which increases the availability of GABA in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Tiagabine: The parent compound, used to treat epilepsy.
Tiagabine Hydrochloride: Another derivative with similar applications.
Tiagabine Alcohol Analog:
Uniqueness: Desmethyl Tiagabine Hydrochloride is unique due to its specific inhibition of acetyltransferases and its potential to enhance biomass production. Its ability to interact with GABA receptors also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
148407-68-2 |
|---|---|
Molekularformel |
C₁₉H₂₄ClNO₂S₂ |
Molekulargewicht |
397.98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


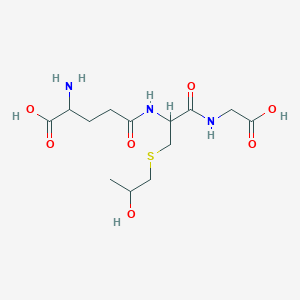

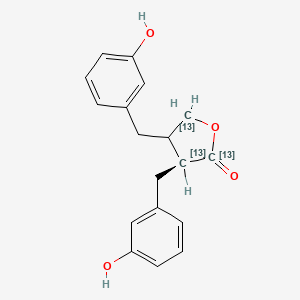
![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
